

Application Note: Solid-Phase Extraction Protocol for Norhydromorphone from Urine

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Compound of Interest

Compound Name: **Norhydromorphone**

Cat. No.: **B170126**

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Introduction

Norhydromorphone is a metabolite of the potent opioid analgesic, hydromorphone.^[1] Its detection and quantification in urine are crucial for clinical and forensic toxicology, as well as for pain management monitoring to ensure compliance and identify potential drug misuse.^[2] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over simple "dilute-and-shoot" methods, including reduced matrix effects, increased analytical sensitivity through sample concentration, and improved accuracy and precision.^{[3][4]} This application note provides a detailed protocol for the extraction of **norhydromorphone** from human urine using mixed-mode cation exchange SPE, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This protocol utilizes a mixed-mode solid-phase extraction sorbent with both reversed-phase and strong cation exchange retention mechanisms. The urine sample is first acidified to ensure that **norhydromorphone**, a basic compound, is protonated and carries a positive charge. When loaded onto the SPE cartridge, it is retained primarily by the strong cation exchange sorbent. A series of wash steps removes endogenous interferences. Finally, the analyte is eluted with a basic organic solvent that neutralizes the charge on the analyte, disrupting the cation exchange retention and allowing for its release from the sorbent. This method provides a clean extract and high recovery of the target analyte.^[5]

Experimental Protocol

This protocol is optimized for the extraction of **norhydromorphone** and other opioids from urine samples.

1. Materials and Reagents

- Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX)[\[3\]](#)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphoric Acid (H_3PO_4), 4% (v/v) in water[\[3\]](#)
- Ammonium Hydroxide (NH_4OH), concentrated (20-22%)[\[3\]](#)
- Deionized Water
- Nitrogen gas for evaporation
- Internal Standard (IS) solution (e.g., **norhydromorphone-d3**)
- Urine samples (calibrators, quality controls, and unknown specimens)

2. Sample Pre-treatment

- Allow urine samples to equilibrate to room temperature.
- Vortex the samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 100 μ L of the urine sample.[\[3\]](#)
- Add an appropriate volume of the internal standard solution.
- Add 100 μ L of 4% phosphoric acid to the urine sample.[\[3\]](#)
- Vortex the mixture thoroughly. This step acidifies the sample to a pH that ensures the analyte is in its cationic form.

3. Solid-Phase Extraction Procedure The following steps should be performed using a vacuum manifold.

- Conditioning:

- Condition the SPE cartridge by passing 200 μ L of methanol through the sorbent.[\[3\]](#)
 - Equilibrate the cartridge by passing 200 μ L of deionized water.[\[3\]](#) Ensure the sorbent bed does not go dry before loading the sample.

- Sample Loading:

- Load the entire pre-treated sample (approximately 200 μ L) onto the conditioned SPE cartridge.[\[3\]](#)
 - Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

- Washing:

- Wash the cartridge with 200 μ L of deionized water to remove polar interferences.[\[3\]](#)
 - Wash the cartridge with 200 μ L of methanol to remove non-polar, non-basic interferences.[\[3\]](#)
 - Dry the cartridge under full vacuum for 1-2 minutes to remove any residual solvent.

- Elution:

- Place a clean collection tube inside the vacuum manifold.
 - Elute the analyte by adding 2 x 50 μ L of a solution of 60:40 methanol/acetonitrile containing 5% concentrated ammonium hydroxide.[\[3\]](#)
 - Allow the solvent to soak for 30 seconds before applying a gentle vacuum to collect the eluate.

4. Post-Elution Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
- Reconstitute the dried extract in 100 μ L of a mobile phase-compatible solution (e.g., 98:2 water/acetonitrile with 0.1% formic acid).[3]
- Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The use of mixed-mode SPE significantly improves analytical performance compared to simple dilution methods. The following table summarizes typical performance data for opioid panels extracted from urine using similar mixed-mode SPE protocols.

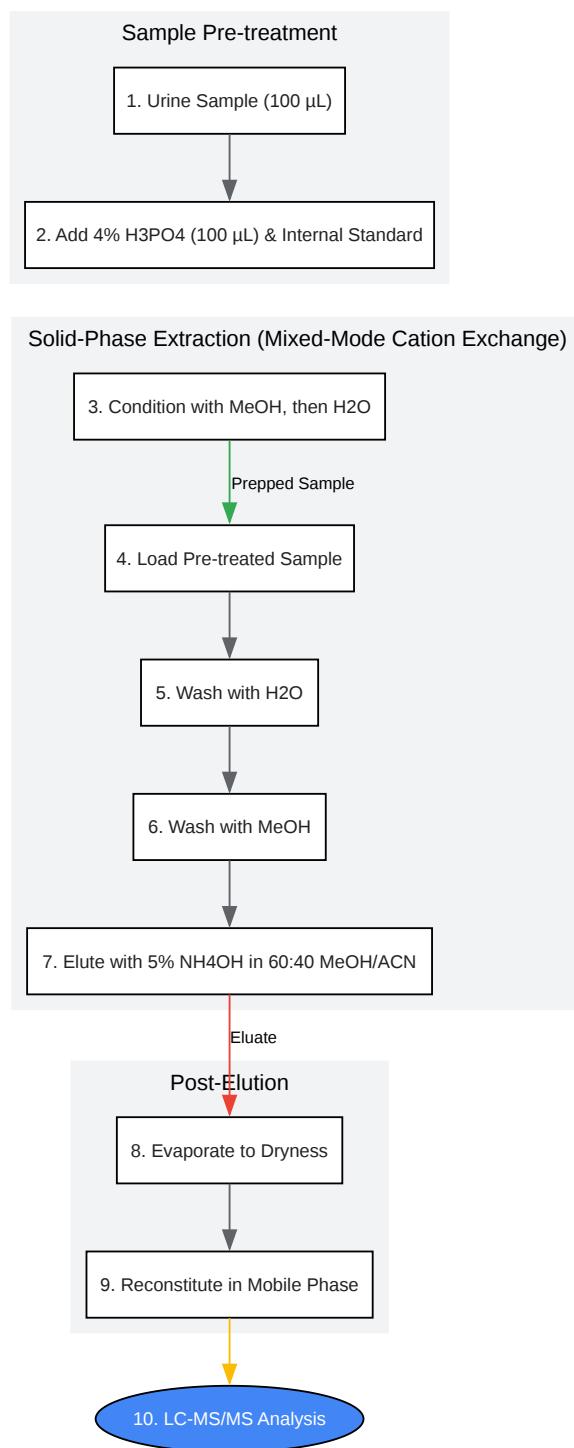
Analyte Class	Recovery	Linearity (R^2)	Limit of Quantification (LOQ)	Reference
Opioids (general)	>69%	>0.99	3-25 ng/mL	[6]
Opioids & Metabolites	88-99%	>0.99	5-500 ng/mL range	[3][7]

Note: Specific recovery for **norhydromorphone** may vary but is expected to be high due to its structural similarity to other opioids effectively recovered by this method. The coefficients of variation for quality control samples are typically below 15%.[3]

Visualizations

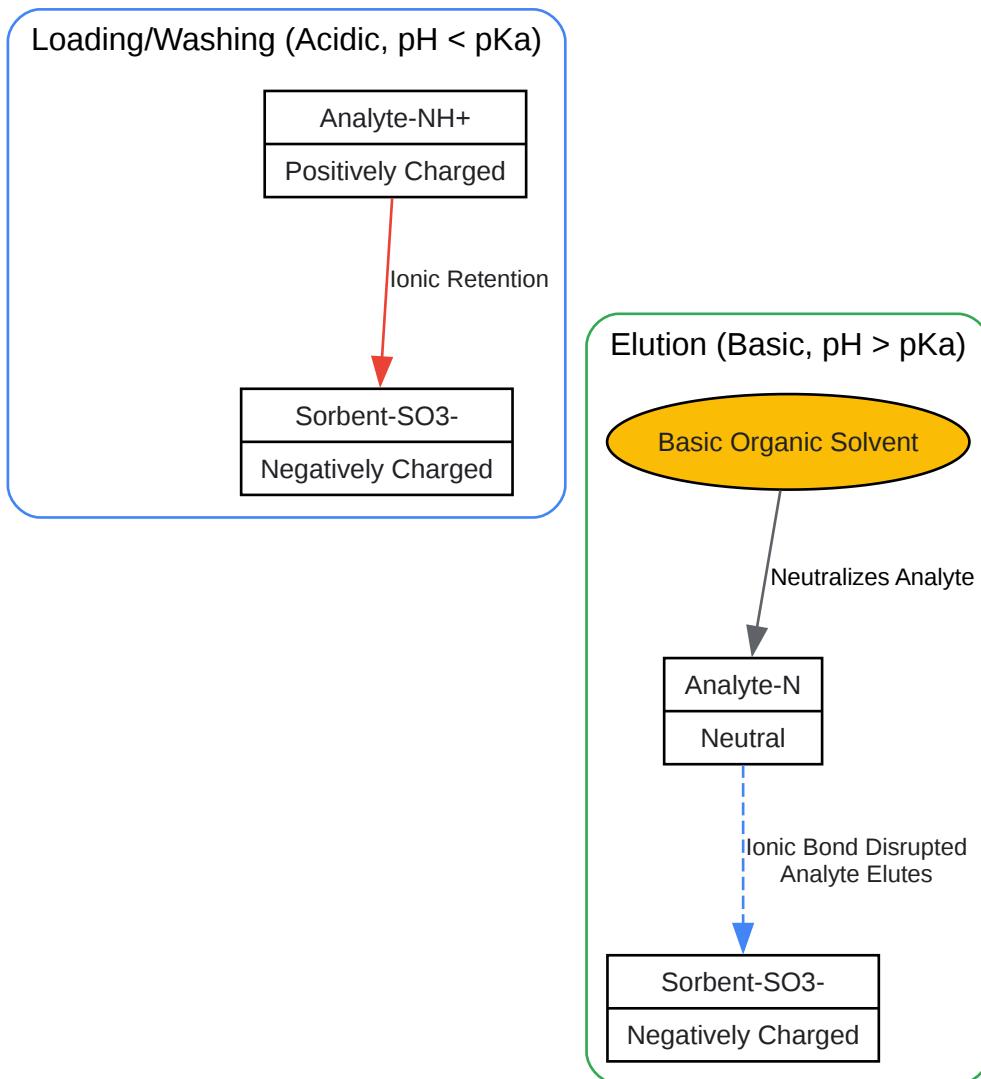
Experimental Workflow

Figure 1. Solid-Phase Extraction Workflow for Norhydromorphone

[Click to download full resolution via product page](#)Caption: Figure 1. Solid-Phase Extraction Workflow for **Norhydromorphone**.

Analyte Retention and Elution Logic

Figure 2. Retention and Elution Mechanism



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- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction Protocol for Norhydromorphone from Urine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170126#solid-phase-extraction-protocol-for-norhydromorphone-from-urine>]

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